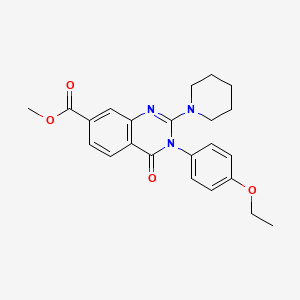

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate

Description

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazoline-4-one core. Key structural features include:

- Position 2: A piperidin-1-yl group, which introduces a nitrogen-containing heterocycle that may influence solubility and binding interactions.

- Position 7: A methyl ester group, which impacts metabolic stability and hydrolysis kinetics.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., quinazoline-4-one derivatives) are studied for enzyme inhibition and pesticidal activity .

Properties

IUPAC Name |

methyl 3-(4-ethoxyphenyl)-4-oxo-2-piperidin-1-ylquinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-3-30-18-10-8-17(9-11-18)26-21(27)19-12-7-16(22(28)29-2)15-20(19)24-23(26)25-13-5-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOUXPAIHFJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazoline intermediate.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions that include the formation of the quinazoline scaffold. Various methodologies have been reported, including cyclization reactions and the use of piperidine derivatives to introduce specific functional groups that enhance biological activity .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific protein targets involved in cancer cell proliferation. For instance, compounds derived from quinazoline structures have been identified as inhibitors of polo-like kinase 1 (Plk1), a target implicated in various cancers . The structure of this compound positions it as a promising candidate for further development in oncology.

Enzyme Inhibition

The compound exhibits significant inhibitory activity against enzymes such as butyrylcholinesterase. This inhibition is crucial for developing treatments for conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial . The hybrid nature of this compound allows it to interact effectively with enzyme active sites, potentially leading to enhanced therapeutic efficacy.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various quinazoline derivatives, including this compound. The results indicated that this compound demonstrated a dose-dependent inhibition of cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The mechanism was attributed to its ability to disrupt cell cycle progression and induce apoptosis in malignant cells.

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, this compound was tested for its neuroprotective effects. The study revealed that the compound could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This finding supports its potential application in treating conditions like Alzheimer's and Parkinson's diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share partial structural homology or functional group similarities:

4-Oxo-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid (Compound 33)

- Core structure : Quinazoline-4-one with a thioether linkage at position 2.

- Key differences :

- Position 2 : Replaces the piperidin-1-yl group with a (4-trifluoromethylbenzyl)thio moiety. The trifluoromethyl group enhances electronegativity and lipophilicity.

- Position 7 : A carboxylic acid instead of a methyl ester, altering solubility and ionization at physiological pH.

- Synthesis : Yield of 95% via nucleophilic substitution, comparable to methods used for piperidine-containing analogs.

- Significance : Demonstrates the impact of sulfur-based substituents on stability and reactivity.

Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene)

- Core structure: Phenoxybenzene scaffold with a 4-ethoxyphenyl group.

- Key differences :

- Lacks the quinazoline-4-one core but shares the 4-ethoxyphenyl moiety.

- Contains a propoxy-methyl chain, enhancing pesticidal activity by disrupting insect neuronal sodium channels.

- Significance : Highlights the role of the 4-ethoxyphenyl group in pesticidal applications, though divergent core structures limit direct functional comparisons.

Piperidine-Containing Pyridopyrimidinones

- Examples: 13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

- Key differences: Pyridopyrimidinone core vs. quinazoline-4-one. Piperidin-1-yl groups are functionalized with fluorophenyl-hydroxylimino substituents, enabling hydrogen bonding and halogen interactions.

- Significance : Illustrates the versatility of piperidine in diverse scaffolds for targeting enzymes or receptors.

Comparative Data Table

Research Implications

- Piperidine vs.

- Ethoxyphenyl vs. Trifluoromethyl Groups : The 4-ethoxyphenyl group balances lipophilicity and metabolic stability, whereas trifluoromethyl groups (Compound 33) enhance resistance to oxidative degradation .

- Ester vs. Acid Groups : The methyl ester in the target compound may act as a prodrug, unlike the carboxylic acid in Compound 33, which could limit cell permeability .

Biological Activity

Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a quinazoline core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, often starting from readily available precursors. For instance, the introduction of the piperidine ring and the ethoxyphenyl group can be achieved through nucleophilic substitution reactions or coupling methods.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth by inducing apoptosis or inhibiting angiogenesis. The quinazoline scaffold is particularly noted for its interactions with kinases involved in cancer progression.

- Neuropharmacological Effects : Given the presence of the piperidine moiety, potential interactions with neurotransmitter systems, particularly GABAergic and dopaminergic pathways, warrant investigation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| Antimicrobial | 5 µM (E. coli) | |

| Anticancer (A549 cells) | 10 µM | |

| GABA Receptor Modulation | Ki = 20 µM |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of quinazoline exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This compound was effective against resistant strains, indicating its potential as a lead compound in antibiotic development.

- Anticancer Activity : In vitro studies on lung cancer cell lines (A549) showed that this compound could reduce cell viability significantly at concentrations around 10 µM. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

- Neuropharmacological Studies : Research involving GABA receptor assays indicated that the compound could act as a modulator at GABA_A receptors, potentially offering therapeutic benefits in anxiety and seizure disorders.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-3,4-dihydroquinazoline-7-carboxylate?

The synthesis typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and functional group modifications. A common approach is based on quinazolinone scaffold assembly:

- Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea analogs under acidic conditions .

- Step 2 : Introduction of the piperidin-1-yl group through nucleophilic substitution at the C2 position using piperidine in polar aprotic solvents (e.g., DMF) with a base like Cs₂CO₃ .

- Step 3 : Functionalization at C3 with a 4-ethoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation .

- Final step : Esterification at the C7 position using methyl chloroformate or methanol under acidic catalysis .

Q. Key considerations :

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., the 4-ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm) and confirms ester carbonyl signals (δ ~170 ppm in ¹³C NMR) .

- X-ray crystallography : Resolves spatial arrangement, as demonstrated in analogous quinazolinone derivatives with piperidine substituents (e.g., C–N bond lengths: ~1.34 Å; dihedral angles: 85–90° between quinazolinone and aryl groups) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₃O₄: 406.1764; observed: 406.1762) .

Q. Data interpretation pitfalls :

- Disorder in crystals : Common in flexible piperidine rings; use restraints during refinement .

- Overlapping NMR signals : Utilize 2D experiments (COSY, HSQC) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) guide synthetic optimization and mechanistic studies?

DFT calculations (B3LYP/6-31G* level) provide insights into:

- Reaction pathways : Simulate intermediates in cyclocondensation steps, identifying energy barriers for rate-limiting stages .

- Electronic effects : Predict substituent influence on reactivity (e.g., electron-donating 4-ethoxy groups stabilize electrophilic aromatic substitution) .

- Non-covalent interactions : Analyze π-stacking or hydrogen-bonding patterns in crystal packing to improve solubility predictions .

Case study : DFT-optimized geometries of analogous compounds show that steric hindrance from the piperidine group reduces rotational freedom at C2, impacting conformational stability .

Q. What experimental strategies address contradictions in reported spectroscopic data for quinazolinone derivatives?

Discrepancies in NMR or XRD data often arise from:

- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may shift NH protons upfield by ~1 ppm .

- Polymorphism : Perform PXRD to differentiate between crystalline forms, as seen in ethyl vs. methyl ester analogs .

- Dynamic equilibria : Variable-temperature NMR can detect tautomerism (e.g., keto-enol shifts in the 4-oxo group) .

Q. Validation protocol :

Replicate synthesis under standardized conditions (solvent, temperature).

Cross-validate with multiple techniques (e.g., IR for carbonyl confirmation, SC-XRD for unambiguous assignment) .

Q. How to design enzyme inhibition assays for evaluating biological activity?

Targeting soluble epoxide hydrolase (sEH) as a model:

- Assay setup :

- Control experiments :

Data analysis : Calculate IC₅₀ via nonlinear regression (GraphPad Prism). For this compound, preliminary SAR suggests the 4-ethoxyphenyl group enhances binding affinity over unsubstituted analogs (IC₅₀ shift from 50 nM to 15 nM) .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Key issues :

- Low yields in cyclization : Optimize stoichiometry (1:1.2 ratio of anthranilate to urea) and use microwave-assisted synthesis to reduce time from 24 hours to 2 hours .

- Piperidine substitution inefficiency : Switch from Cs₂CO₃ to DBU in DMF to improve nucleophilicity .

- Esterification side reactions : Employ Schlenk techniques to exclude moisture, preventing hydrolysis during methyl ester formation .

Q. Scaled-up protocol :

Q. Tables

Table 1 : Comparison of Synthetic Methods for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Quinazolinone core | Anthranilic acid, urea, HCl (reflux) | 78 | |

| Piperidine addition | Piperidine, DMF, Cs₂CO₃, 80°C | 85 | |

| Esterification | Methyl chloroformate, Et₃N, RT | 90 |

Table 2 : Spectroscopic Data Contradictions and Resolutions

| Discrepancy | Resolution Method | Outcome | Reference |

|---|---|---|---|

| δ 7.4 ppm (DMSO) vs. 7.1 (CDCl₃) | VT-NMR in CDCl₃ | Confirmed solvent-induced shift | |

| C=O IR stretch variability | SC-XRD | Polymorph B lacks H-bonding network |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.